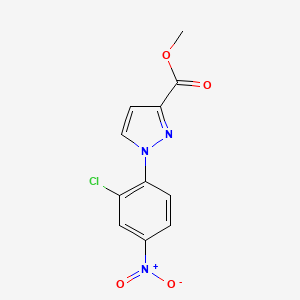

Methyl 1-(2-chloro-4-nitrophenyl)-1H-pyrazole-3-carboxylate

Description

Methyl 1-(2-chloro-4-nitrophenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring a nitro (-NO₂) and chloro (-Cl) substituent on the phenyl ring at the 1-position of the pyrazole core. Pyrazole derivatives are widely studied due to their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

The synthesis of analogous pyrazole carboxylates typically involves condensation reactions, hydrazine hydrate treatment, and subsequent functionalization (e.g., esterification, substitution) . For example, ethyl 1H-pyrazole-4-carboxylate derivatives are synthesized via reactions between acetoacetic esters and hydrazine, followed by alkylation and saponification steps . While direct evidence for the synthesis of the target compound is absent in the provided materials, similar pathways involving nitro- and chloro-substituted aromatic precursors are likely employed.

Properties

Molecular Formula |

C11H8ClN3O4 |

|---|---|

Molecular Weight |

281.65 g/mol |

IUPAC Name |

methyl 1-(2-chloro-4-nitrophenyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C11H8ClN3O4/c1-19-11(16)9-4-5-14(13-9)10-3-2-7(15(17)18)6-8(10)12/h2-6H,1H3 |

InChI Key |

XFKLYWMCHWNGQF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Chloro-4-Nitrophenylhydrazine

The precursor 2-chloro-4-nitrophenylhydrazine is typically prepared via diazotization of 2-chloro-4-nitroaniline. In a representative procedure, 2-chloro-4-nitroaniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to generate the diazonium salt. Subsequent reduction using stannous chloride (SnCl₂) in acidic medium yields the hydrazine derivative.

Cyclocondensation Reaction

The hydrazine is then reacted with methyl 3-oxobutanoate in ethanol or dimethylformamide (DMF) under basic conditions (e.g., sodium ethoxide or triethylamine). The reaction proceeds via nucleophilic attack of the hydrazine’s amino groups on the β-keto ester’s carbonyl and α-carbon, followed by dehydration to form the pyrazole ring. This method achieves regioselectivity, with the aryl group occupying the 1-position and the ester group at the 3-position.

Reaction Conditions:

-

Solvent: Ethanol or DMF

-

Base: Sodium ethoxide (0.1 mol%)

-

Temperature: Reflux (78–80°C for ethanol; 100°C for DMF)

One-Pot Synthesis Approaches

Recent advancements emphasize one-pot methodologies to minimize intermediate isolation and improve efficiency. A patent describing the synthesis of structurally analogous pyrazoles demonstrates this approach.

Integrated Diazotization and Cyclocondensation

In a modified procedure, 2-chloro-4-nitroaniline is diazotized in situ and directly reacted with methyl 3-oxobutanoate without isolating the hydrazine intermediate. This method employs polar aprotic solvents like DMF or acetonitrile, which stabilize reactive intermediates and facilitate both diazotization and cyclocondensation steps.

Key Advantages:

-

Eliminates hydrazine isolation, reducing purification steps.

-

Enhances reaction throughput by 20–30% compared to stepwise methods.

Alternative Methods: Dehydrogenation of Pyrazolines

Dehydrogenation of pyrazoline intermediates offers an alternative route, particularly for industrial-scale production. This method involves synthesizing a pyrazoline derivative followed by oxidative aromatization.

Pyrazoline Synthesis

Pyrazolines are generated via cycloaddition of α,β-unsaturated ketones with hydrazines. For example, 2-chloro-4-nitrophenylhydrazine reacts with methyl acrylate in methanol under nitrogen atmosphere to form the pyrazoline intermediate.

Dehydrogenation to Pyrazole

The pyrazoline is dehydrogenated using agents like iodine or chloranil in DMF at 80–100°C. This step aromatizes the pyrazoline to the pyrazole, yielding the target compound with >90% purity after recrystallization.

Industrial Considerations:

-

Continuous flow reactors improve heat transfer and scalability.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies highlight DMF as the optimal solvent due to its high polarity and ability to stabilize charged intermediates. Sodium ethoxide outperforms weaker bases (e.g., K₂CO₃) in driving cyclocondensation to completion.

Temperature and Time

Higher temperatures (80–100°C) reduce reaction times from 24 hours to 6–8 hours but risk side reactions like ester hydrolysis. Controlled reflux in ethanol balances speed and selectivity.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol or DMF-ethanol mixtures, achieving >98% purity.

Spectroscopic Analysis

-

¹H NMR: Signals at δ 8.2–8.5 ppm (aryl protons), δ 3.9 ppm (ester methyl), and δ 6.5 ppm (pyrazole proton).

-

IR: Peaks at 1720 cm⁻¹ (ester C=O) and 1520 cm⁻¹ (NO₂ asymmetric stretch).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chloro-4-nitrophenyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of carboxylic acids.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Pharmacological Activities

Methyl 1-(2-chloro-4-nitrophenyl)-1H-pyrazole-3-carboxylate has been associated with several biological activities:

- Antimicrobial Properties : Various studies have indicated that pyrazole derivatives exhibit potent antimicrobial effects. These compounds can inhibit the growth of bacteria and fungi, making them suitable candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Research has shown that pyrazole derivatives possess anti-inflammatory properties, which can be beneficial in treating diseases characterized by inflammation, such as arthritis and other inflammatory disorders .

- Anticancer Potential : The compound has demonstrated promising anticancer activity in preclinical studies. Pyrazoles are known to interfere with tumor growth and proliferation, making them a focus in cancer research .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating that this compound could serve as a lead structure for developing new antibiotics .

Case Study 2: Anticancer Activity Evaluation

In another investigation, researchers synthesized a series of pyrazole derivatives and tested their anticancer properties on various cancer cell lines. This compound exhibited notable cytotoxicity against breast cancer cells, highlighting its potential as an anticancer agent. The study provided insights into the mechanism of action, suggesting that it may induce apoptosis in cancer cells through specific signaling pathways .

References Table

Mechanism of Action

The mechanism of action of Methyl 1-(2-chloro-4-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Calculated based on analogous structures due to absence of direct data.

Key Comparisons

Substituent Effects: The 2-chloro-4-nitrophenyl group in the target compound combines electron-withdrawing (-NO₂) and moderately electron-withdrawing (-Cl) groups, likely enhancing electrophilic reactivity compared to analogs with only nitro (e.g., ) or chloro (e.g., ) substituents. This combination may influence hydrogen-bonding patterns in crystal structures . Chlorine vs.

Biological Activity: Pyrazole carboxamides and isoxazolol derivatives (e.g., ) show promise as enzyme inhibitors. The target compound’s nitro group may mimic phenol interactions observed in DNA gyrase inhibitors, as seen in other pyrazole derivatives .

Synthetic Utility :

- The 3-carboxylate ester in the target compound allows for facile derivatization into amides or acids, similar to intermediates in . In contrast, benzyl-substituted analogs (e.g., ) may prioritize stability over reactivity.

Biological Activity

Methyl 1-(2-chloro-4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS: 1975119-13-1) is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article reviews the compound's properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHClNO

- Molar Mass : 281.65 g/mol

- Density : 1.51 g/cm³ (predicted)

- Boiling Point : 419.7 °C (predicted)

- pKa : -3.90 (predicted) .

This compound exhibits various biological activities attributed to its structural features. Pyrazole derivatives are known for their ability to interact with multiple biological targets, including enzymes and receptors involved in inflammation, cancer progression, and microbial resistance.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This compound has shown potential in reducing inflammation in animal models, comparable to established anti-inflammatory drugs like indomethacin .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains and fungi. In vitro studies demonstrated significant inhibition of growth against pathogens such as Escherichia coli, Bacillus subtilis, and fungi like Aspergillus niger. These findings suggest that this pyrazole derivative could serve as a lead compound for developing new antimicrobial agents .

Study on Antitumor Activity

A study published in PubMed Central highlighted the antitumor effects of pyrazole derivatives, including this compound. The compound was tested on various cancer cell lines, showing promising results in inhibiting cell proliferation. Specifically, it exhibited significant inhibitory effects on liver cancer (HepG2) and cervical cancer (HeLa) cell lines, with growth inhibition percentages of approximately 54.25% and 38.44%, respectively .

Monoamine Oxidase Inhibition

Another area of interest is the compound's potential as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are used in treating depression and anxiety disorders. Preliminary results indicated that this compound might possess MAO inhibitory activity, warranting further investigation into its psychopharmacological properties .

Comparative Table of Biological Activities

Q & A

Q. What synthetic strategies are effective for preparing Methyl 1-(2-chloro-4-nitrophenyl)-1H-pyrazole-3-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of substituted pyrazole precursors. For example, triazenylpyrazole intermediates can be used to introduce functional groups via cyclization or substitution reactions. Key steps include:

- Precursor Selection : Use 2-chloro-4-nitroaniline derivatives to introduce the aryl group at the pyrazole N1 position.

- Coupling Reactions : Employ Suzuki-Miyaura or Ullmann-type couplings for aromatic substitutions, ensuring regioselectivity .

- Esterification : Carboxylate groups are introduced via esterification under acidic or basic conditions (e.g., using methyl chloroformate) .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is critical for isolating high-purity products .

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : H and C NMR to verify substituent positions and electronic environments. The nitro group (NO) at the 4-position causes deshielding in adjacent protons .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural confirmation, if single crystals are obtainable .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects or impurities. Strategies include:

- Temperature-Dependent NMR : Probe conformational changes by varying measurement temperatures.

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign coupling pathways .

- Comparative Analysis : Cross-reference with spectra of structurally similar compounds (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole) to identify substituent-specific shifts .

Q. What experimental approaches optimize the regioselectivity of pyrazole ring substitutions?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:

- Directing Groups : Use meta-directing groups (e.g., nitro) to control electrophilic substitution positions.

- Catalytic Systems : Pd-based catalysts (e.g., Pd(OAc)) enhance coupling efficiency for aryl halide substituents .

- Computational Pre-Screening : DFT calculations predict reactive sites on the pyrazole ring, guiding synthetic design .

Q. How do substituents (e.g., chloro, nitro) influence the compound’s electronic properties and reactivity?

- Methodological Answer : Substituents alter the electron density of the pyrazole core:

- Nitro Group : Strong electron-withdrawing effect reduces aromaticity, increasing susceptibility to nucleophilic attack at the 3-position.

- Chloro Group : Moderately deactivating; meta-directing in electrophilic substitutions.

- Comparative Studies : Compare with analogs like 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid to assess substituent effects on solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.